molecular formula C14H10ClF2NO3 B13931234 3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13931234
M. Wt: 313.68 g/mol
InChI Key: VOKILSTVMQVZOR-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, difluoro, methoxy, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including halogenation, amination, and carboxylation reactions. The starting materials and specific reaction conditions can vary, but common methods include:

    Halogenation: Introduction of chloro and fluoro groups into the biphenyl structure using halogenating agents such as chlorine and fluorine gas or their derivatives.

    Amination: Introduction of the amino group through nucleophilic substitution reactions using amines.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may yield various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

  • 3-Amino-6-chloro-2,2’-difluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 3-Amino-6-chloro-2,2’-difluoro-6’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
  • 3-Amino-6-chloro-2,2’-difluoro-6’-ethoxy-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

The uniqueness of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10ClF2NO3

Molecular Weight

313.68 g/mol

IUPAC Name

2-amino-5-chloro-3-fluoro-4-(2-fluoro-6-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H10ClF2NO3/c1-21-9-4-2-3-8(16)11(9)10-7(15)5-6(14(19)20)13(18)12(10)17/h2-5H,18H2,1H3,(H,19,20)

InChI Key

VOKILSTVMQVZOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=C(C=C(C(=C2F)N)C(=O)O)Cl

Origin of Product

United States

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